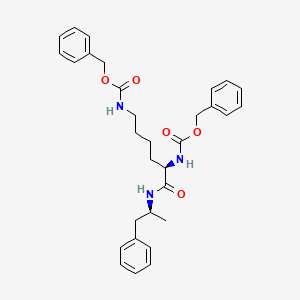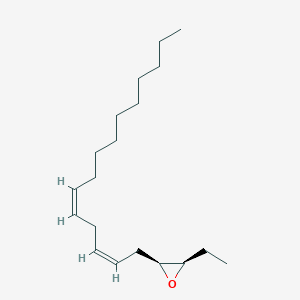
Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is a complex glycan structure. Glycans are essential biomolecules involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition. This particular glycan is characterized by multiple acetylated galactose (Gal) and N-acetylglucosamine (GlcNAc) residues, making it a unique and intricate molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially glycosylated using glycosyl donors and acceptors under specific reaction conditions, such as the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex glycans often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. The use of recombinant DNA technology allows for the large-scale production of glycosyltransferases, facilitating the industrial synthesis of complex glycans like “this compound”.
Analyse Des Réactions Chimiques
Types of Reactions
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” can undergo various chemical reactions, including:
Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: The reduction of carbonyl groups to form alcohols.
Substitution: The substitution of acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction can yield polyols.
Applications De Recherche Scientifique
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell-cell communication and immune response.
Medicine: Explored for its potential as a biomarker for certain diseases and as a therapeutic agent.
Industry: Utilized in the development of glycan-based materials and biotechnological applications.
Mécanisme D'action
The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” exerts its effects involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can trigger various cellular pathways, influencing processes like cell signaling, adhesion, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acetylated glycans and glycosylated molecules, such as:
- GalNAc(b1-4)GlcNAc
- Gal(b1-3)GalNAc
- GlcNAc(b1-3)Gal
Uniqueness
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct biological properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H36ClNO16 |
|---|---|
Poids moléculaire |
654.0 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36ClNO16/c1-10(29)28-19-22(20(38-13(4)32)17(42-25(19)27)8-36-11(2)30)44-26-24(41-16(7)35)23(40-15(6)34)21(39-14(5)33)18(43-26)9-37-12(3)31/h17-26H,8-9H2,1-7H3,(H,28,29)/t17-,18-,19-,20-,21+,22-,23+,24-,25+,26+/m1/s1 |
Clé InChI |
CUDKECKUZKCNJP-GNIOKVDUSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




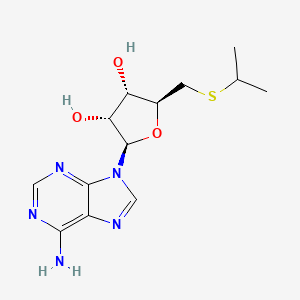
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
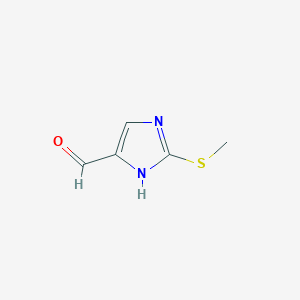
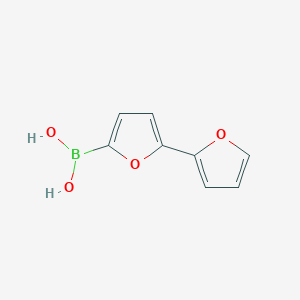
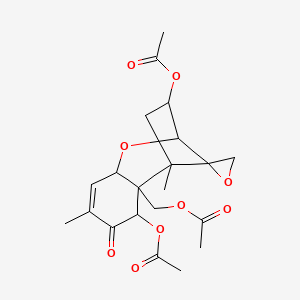
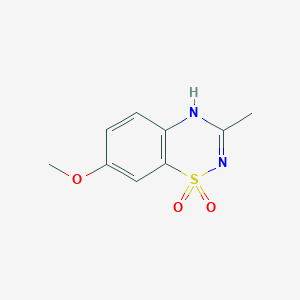
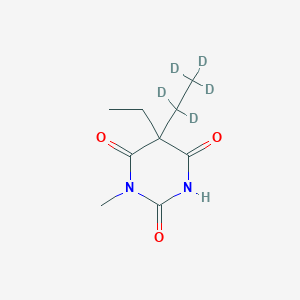
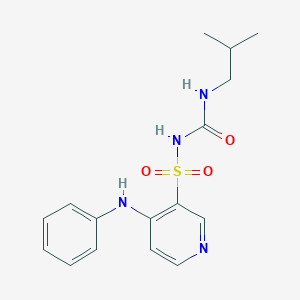
![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)

